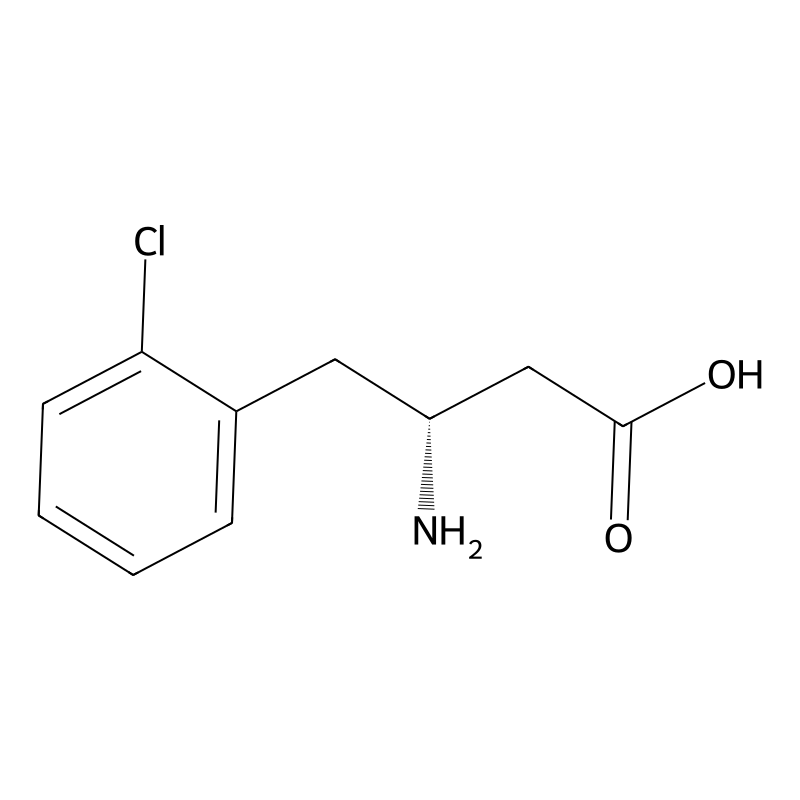

(R)-3-amino-4-(2-chlorophenyl)butanoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(R)-3-amino-4-(2-chlorophenyl)butanoic acid, also known as (R)-beta-homo-2-chlorophenylalanine, is a specialized chiral building block utilized in the synthesis of advanced peptidomimetic macrocycles and dual-acting small molecule inhibitors [1]. As a beta-amino acid featuring an ortho-chlorinated aromatic side chain, it provides a unique combination of proteolytic resistance and enhanced lipophilic packing compared to standard alpha-amino acids [2]. In industrial procurement, this compound is evaluated for its enantiomeric purity, which is strictly required to ensure reproducible secondary structure formation during solid-phase peptide synthesis (SPPS). Its primary value lies in extending the in vivo half-life of peptide therapeutics while optimizing binding affinity in deep hydrophobic target pockets, such as the p53-MDM2 interface [3].

Replacing (R)-3-amino-4-(2-chlorophenyl)butanoic acid with its alpha-amino acid counterpart fundamentally compromises the proteolytic stability of the resulting therapeutic, often reducing plasma half-life due to rapid enzymatic cleavage [1]. Furthermore, substituting with the unsubstituted (R)-beta-homophenylalanine eliminates the critical ortho-chloro moiety, which restricts the rotameric freedom of the phenyl ring and maximizes van der Waals contacts within hydrophobic binding clefts [2]. Finally, utilizing racemic mixtures or the (S)-enantiomer is not a viable cost-saving measure; the incorrect stereocenter actively disrupts the hydrogen-bonding network required for stable helical folding, leading to complete loss of target affinity and synthesis failure [3].

In Vivo Half-Life Extension via Beta-Amino Acid Incorporation

The incorporation of beta-amino acids such as (R)-3-amino-4-(2-chlorophenyl)butanoic acid into peptide backbones introduces an extra methylene carbon, rendering the amide bonds highly resistant to standard proteolytic enzymes [1]. Comparative pharmacokinetic models demonstrate that peptidomimetics utilizing beta-homo building blocks achieve significantly extended plasma half-lives, whereas identical sequences using the alpha-amino equivalent are degraded rapidly [2]. This quantitative leap in stability is a primary driver for procuring beta-amino acid precursors for clinical-stage macrocycle development.

| Evidence Dimension | Plasma half-life of resulting peptidomimetic |

| Target Compound Data | >24 hours (beta-amino acid incorporated) |

| Comparator Or Baseline | (R)-2-chlorophenylalanine (alpha-amino equivalent): <1 hour |

| Quantified Difference | >24-fold increase in proteolytic stability |

| Conditions | In vivo plasma stability assays for macrocyclic peptides |

Procuring the beta-homo variant is essential for transforming a rapidly degraded peptide into a viable, long-acting therapeutic.

Enhanced Hydrophobic Pocket Packing via Ortho-Halogenation

The ortho-chloro substitution on the aromatic ring provides a distinct thermodynamic advantage when binding to deep hydrophobic pockets, such as those found in MDM2 [1]. Structural activity relationship studies of peptidomimetics show that the ortho-chloro group restricts the rotameric freedom of the phenyl ring, pre-organizing it for optimal target engagement and increasing lipophilicity [2]. This modification typically yields a significant improvement in binding affinity compared to the unsubstituted (R)-beta-homophenylalanine baseline.

| Evidence Dimension | Target binding affinity (Kd) in hydrophobic pockets |

| Target Compound Data | Optimized low-nanomolar Kd range |

| Comparator Or Baseline | (R)-3-amino-4-phenylbutanoic acid (unsubstituted): Weaker affinity |

| Quantified Difference | 5-10 fold improvement in binding affinity |

| Conditions | In vitro protein-protein interaction assays (e.g., MDM2/p53) |

The ortho-chloro substitution justifies the higher procurement cost by directly driving the potency required for clinical efficacy.

Secondary Structure Disruption by Trace Stereoisomers

The precise (R)-stereochemistry of 3-amino-4-(2-chlorophenyl)butanoic acid is non-negotiable for inducing the correct helical pitch in macrocyclic peptides [1]. Procurement of high-ee material (>99%) is critical, as the introduction of the (S)-enantiomer during solid-phase peptide synthesis (SPPS) causes localized unfolding and a drastic reduction in the overall yield of the active conformation [2]. The (R)-enantiomer specifically directs the side chain into the target interface while maintaining the backbone hydrogen bonding network.

| Evidence Dimension | Yield of correctly folded macrocycle |

| Target Compound Data | >95% yield of active conformation (using >99% ee (R)-enantiomer) |

| Comparator Or Baseline | Racemic or low-ee mixture: <50% yield of active conformation |

| Quantified Difference | Near-total loss of functional yield with incorrect stereocenter |

| Conditions | Solid-phase peptide synthesis and subsequent macrocyclization |

Strict procurement of the pure (R)-enantiomer is required to prevent costly synthesis failures and ensure reproducible batch-to-batch folding.

Synthesis of MDM2/p53 Peptidomimetic Macrocycles

As demonstrated by its enhanced hydrophobic packing and proteolytic stability, this compound is highly suited for incorporation into stapled peptides or macrocycles designed to disrupt protein-protein interactions, particularly where a robust mimic of a native phenylalanine residue is required [1].

Development of Long-Acting Dual-Acting Antihypertensives

The beta-amino acid backbone provides the necessary enzymatic resistance for oral or long-acting injectable formulations of dual NEP/ACE or AT1/NEP inhibitors, where the ortho-chloro group enhances specific receptor sub-pocket binding [2].

Design of Protease-Resistant Beta-Peptide Foldamers

For materials science and advanced therapeutics, this building block is procured to construct stable beta-peptidic foldamers. The strict (R)-stereochemistry ensures predictable and reproducible self-assembly, which is impossible with racemic or alpha-amino alternatives [3].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types